N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
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Overview
Description
N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that features a unique structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves a multi-step process. One common method starts with the commercially available 2-allylphenol. The synthetic steps include nitration, selective bromination using N-bromosuccinimide (NBS), allylation, and reduction of the nitro group . The phenol group is alkylated under standard conditions using allyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide
Uniqueness
N-(2-(2-(2-(Allyloxy)-5-BR-benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
444102-42-5 |
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Molecular Formula |
C20H20BrN3O3 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H20BrN3O3/c1-3-10-27-18-9-8-16(21)11-15(18)12-23-24-19(25)13-22-20(26)17-7-5-4-6-14(17)2/h3-9,11-12H,1,10,13H2,2H3,(H,22,26)(H,24,25)/b23-12+ |
InChI Key |
KHKJVHMIQQMHTM-FSJBWODESA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC=C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC=C |
Origin of Product |
United States |
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